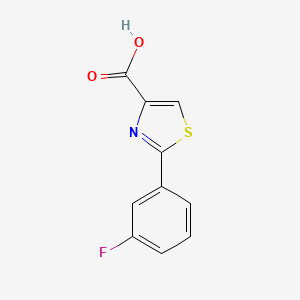

2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPPYHUQIRQQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640026 | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-06-8 | |

| Record name | 2-(3-Fluorophenyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route to 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the thionation of 3-fluorobenzamide, followed by a Hantzsch thiazole synthesis to construct the core heterocyclic ring, and concluding with the hydrolysis of the resulting ester to yield the target carboxylic acid.

Executive Summary

The synthesis of this compound is achieved through a reliable and scalable three-step sequence. The key stages of this synthesis are:

-

Preparation of 3-Fluorothiobenzamide: The starting material, 3-fluorobenzamide, is converted to its corresponding thioamide using Lawesson's reagent.

-

Hantzsch Thiazole Synthesis: The synthesized 3-fluorothiobenzamide is then reacted with ethyl bromopyruvate to form ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired this compound.

This guide presents detailed experimental protocols for each of these key transformations, along with a summary of relevant quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthetic pathway, including molecular weights, and typical reaction yields and melting points based on analogous transformations.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3-Fluorobenzamide | C₇H₆FNO | 139.13 | - | 114-117 |

| 3-Fluorothiobenzamide | C₇H₆FNS | 155.19 | 85-95 | 98-101 |

| Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate | C₁₂H₁₀FNO₂S | 267.28 | 70-85 | 65-68 |

| This compound | C₁₀H₆FNO₂S | 239.23 | 80-90 | 188-191 |

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of this compound is depicted below.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluorothiobenzamide

This procedure details the conversion of 3-fluorobenzamide to 3-fluorothiobenzamide using Lawesson's reagent.

Materials:

-

3-Fluorobenzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Toluene, anhydrous

-

Sodium bicarbonate, saturated aqueous solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of 3-fluorobenzamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 3-fluorothiobenzamide as a solid.

Caption: Workflow for the synthesis of 3-Fluorothiobenzamide.

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate

This protocol describes the formation of the thiazole ring through the condensation of 3-fluorothiobenzamide and ethyl bromopyruvate.

Materials:

-

3-Fluorothiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Dissolve 3-fluorothiobenzamide (1.0 eq) in ethanol in a round-bottom flask.

-

To this solution, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate.

Caption: Workflow for the Hantzsch synthesis of the thiazole ester intermediate.

Step 3: Hydrolysis to this compound

This final step details the saponification of the ethyl ester to the target carboxylic acid.

Materials:

-

Ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

-

Sodium hydroxide (NaOH), 2M aqueous solution

-

Ethanol

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Deionized water

Procedure:

-

Dissolve ethyl 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M aqueous hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to obtain this compound.

Caption: Workflow for the hydrolysis of the thiazole ester to the carboxylic acid.

An In-depth Technical Guide to the Chemical Properties of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid. The information presented herein is intended for a technical audience and is based on established principles of organic chemistry and data from structurally related compounds.

Chemical Identity and Physical Properties

This compound is a heterocyclic building block with potential applications in medicinal chemistry and materials science.[1] Its core structure consists of a phenyl ring substituted with a fluorine atom at the 3-position, which is attached to the 2-position of a 1,3-thiazole-4-carboxylic acid scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 886369-06-8 | [1][2] |

| Molecular Formula | C₁₀H₆FNO₂S | [1][2] |

| Molecular Weight | 223.22 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature. | Based on similar carboxylic acids.[3] |

| Melting Point | Not available in the searched literature. | Varies for related fluorophenyl-thiazole derivatives.[4] |

| Boiling Point | Not available in the searched literature. | Expected to be high due to the carboxylic acid group. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of carboxylic acids. |

| pKa | Not available in the searched literature. | Expected to be in the range of 3-5 for the carboxylic acid proton. |

Synthesis

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[5][6][7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5][9] For the synthesis of this compound, a plausible approach would involve the reaction of 3-fluorothiobenzamide with an ethyl 2-chloro-3-oxobutanoate followed by hydrolysis of the resulting ester.

Experimental Protocol: Proposed Synthesis via Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on the general Hantzsch synthesis and may require optimization for this specific target molecule.

Step 1: Synthesis of Ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorothiobenzamide (1 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide, to the solution.[10]

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, acidify the reaction mixture with a dilute solution of hydrochloric acid until a precipitate is formed.[11]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed Hantzsch synthesis workflow.

Spectroscopic Properties

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (phenyl ring): Multiple signals in the range of 7.0-8.5 ppm. The fluorine atom at the 3-position will cause characteristic splitting patterns. - Thiazole proton (at C5): A singlet around 8.0-8.5 ppm. - Carboxylic acid proton: A broad singlet far downfield, typically between 10-13 ppm.[17] |

| ¹³C NMR | - Carboxylic acid carbonyl carbon: A signal in the range of 160-180 ppm.[17] - Thiazole ring carbons: Signals for C2, C4, and C5 in the aromatic region (approx. 115-170 ppm). - Phenyl ring carbons: Multiple signals in the aromatic region (approx. 110-165 ppm), with the carbon attached to fluorine showing a large one-bond C-F coupling constant. |

| IR Spectroscopy | - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[17] - C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[18] - C=N and C=C stretches (aromatic rings): Multiple bands in the 1450-1650 cm⁻¹ region. - C-F stretch: A strong band in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): Expected at m/z = 223.01. - Fragmentation: Loss of CO₂ (44 Da) from the carboxylic acid group is a likely fragmentation pathway. |

Experimental Protocol: General Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[15]

-

IR Spectroscopy: Prepare a sample as a KBr pellet or a thin film and record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathways

Thiazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[20][21][22][23][24] The presence of the fluorophenyl group may enhance the metabolic stability and cell permeability of the molecule.

Several thiazole-containing molecules have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[12][20] One such important pathway is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[12]

Diagram of a Representative Signaling Pathway

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: In Vitro Kinase Assay

To investigate the potential inhibitory activity of this compound on a kinase such as PI3K, a biochemical assay can be performed.

-

Reagents: Purified recombinant PI3K enzyme, substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

-

Procedure: a. Incubate the kinase, substrate, and test compound in a suitable buffer. b. Initiate the kinase reaction by adding ATP. c. After a defined incubation period, stop the reaction. d. Detect the amount of product (e.g., PIP3) formed using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a fluorescence-based assay.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀ value).

Conclusion

This compound is a molecule of interest for drug discovery and development, belonging to a class of compounds with proven biological activities. While specific experimental data for this exact compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of thiazoles. Further research is warranted to fully elucidate its chemical properties and therapeutic potential.

References

- 1. 886369-06-8 | this compound - Moldb [moldb.com]

- 2. scbt.com [scbt.com]

- 3. 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid DiscoveryCPR 24044-07-3 [sigmaaldrich.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 16. spectrabase.com [spectrabase.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure – Oriental Journal of Chemistry [orientjchem.org]

- 20. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. media.neliti.com [media.neliti.com]

"spectroscopic data for 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values and established experimental protocols. These predictions are based on the analysis of structurally similar compounds and known spectroscopic principles.

Molecular Structure

Chemical Formula: C₁₀H₆FNO₂S Molecular Weight: 223.23 g/mol IUPAC Name: this compound

The structure consists of a central 1,3-thiazole ring, substituted at the 2-position with a 3-fluorophenyl group and at the 4-position with a carboxylic acid group. This combination of a heterocyclic core, a halogenated aromatic ring, and a carboxylic acid moiety makes spectroscopic analysis crucial for confirming its identity and purity.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations derived from spectral data of analogous compounds and established chemical shift and absorption frequency databases.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic acid (-COOH) |

| ~8.4 - 8.6 | singlet | 1H | Thiazole H-5 |

| ~7.8 - 8.0 | multiplet | 2H | Aromatic (Fluorophenyl) |

| ~7.5 - 7.7 | multiplet | 1H | Aromatic (Fluorophenyl) |

| ~7.3 - 7.5 | multiplet | 1H | Aromatic (Fluorophenyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) (ppm) | Assignment |

| ~162.0 | Carboxylic acid (-COOH) |

| ~168.0 | Thiazole C-2 |

| ~161.0 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~145.0 | Thiazole C-4 |

| ~132.0 | Aromatic C-H |

| ~131.0 (d) | Aromatic C-H |

| ~125.0 | Thiazole C-5 |

| ~123.0 (d) | Aromatic C-H |

| ~118.0 (d) | Aromatic C-H |

| ~110.0 (d) | Aromatic C-H |

Table 3: Predicted Infrared (IR) Spectroscopy Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1700 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1610 - 1580 | Medium | C=C stretch (Aromatic) |

| ~1550 - 1480 | Medium | C=N stretch (Thiazole) |

| ~1250 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| ~1100 - 1050 | Strong | C-F stretch (Aromatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 223 | High | [M]⁺ (Molecular Ion) |

| 205 | Moderate | [M - H₂O]⁺ |

| 178 | Moderate | [M - COOH]⁺ |

| 121 | High | [C₇H₄F]⁺ (Fluorophenyl fragment) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and will allow for the observation of the acidic proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ is set to 2.50 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and potential for long relaxation times of quaternary carbons.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak of DMSO-d₆ is set to 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

A direct insertion probe can be used for solid samples. A small amount of the sample is placed in a capillary tube at the end of the probe.

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: Adjusted to ensure sample volatilization without thermal decomposition (e.g., 150-250 °C).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with this compound and similar compounds. While the provided data is predictive, the experimental protocols are robust and widely applicable for the structural elucidation of novel organic molecules. It is strongly recommended that experimental data be acquired for this specific compound to confirm these predictions.

Technical Guide: Properties of 2-(3-Fluorophenyl)thiazole-4-carboxylic Acid (CAS Number 886369-06-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound 2-(3-fluorophenyl)thiazole-4-carboxylic acid, identified by CAS number 886369-06-8. This molecule has emerged as a compound of interest in medicinal chemistry, primarily investigated for its potential as an inhibitor of Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2 or MK2). Inhibition of the MK2 pathway is a promising strategy for the development of novel therapeutics for inflammatory diseases and cancer. This document consolidates available physicochemical data, explores its mechanism of action, and provides context through related compounds and potential experimental protocols.

Core Compound Properties

The fundamental physicochemical properties of 2-(3-fluorophenyl)thiazole-4-carboxylic acid are summarized below. It is important to note that while some data is available for closely related analogs, specific experimental values for this exact compound are not consistently reported in publicly accessible literature.

| Property | Value | Source |

| CAS Number | 886369-06-8 | N/A |

| Molecular Formula | C₁₀H₆FNO₂S | N/A |

| Molecular Weight | 223.22 g/mol | N/A |

| IUPAC Name | 2-(3-fluorophenyl)thiazole-4-carboxylic acid | N/A |

| Canonical SMILES | C1=CC(=CC=C1F)C2=NC=C(S2)C(=O)O | N/A |

| Melting Point | >300 °C (decomposes) | [1] |

| Boiling Point | No data available | N/A |

| Solubility | No data available | [2] |

Note: The melting point of a positional isomer, 4-(3-Fluorophenyl)thiazole-2-carboxylic acid, has been reported as 84–86 °C, which may provide some context.[3]

Pharmacological Profile

Mechanism of Action: MAPKAPK2 (MK2) Inhibition

The primary pharmacological interest in 2-(3-fluorophenyl)thiazole-4-carboxylic acid and its derivatives lies in their potential to inhibit Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2). MK2 is a serine/threonine kinase that is a key downstream substrate of the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses.

The p38/MK2 signaling cascade plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFNγ).[3] By inhibiting MK2, compounds like 2-(3-fluorophenyl)thiazole-4-carboxylic acid can potentially disrupt this inflammatory cascade, making them attractive candidates for the treatment of autoimmune and inflammatory disorders.

dot

Caption: p38/MAPKAPK2 signaling pathway and point of inhibition.

Therapeutic Potential

The inhibition of the MK2 pathway suggests potential therapeutic applications in a range of conditions characterized by chronic inflammation, including:

-

Autoimmune Diseases: Such as rheumatoid arthritis and inflammatory bowel disease.

-

Cancer: By potentially modulating the tumor microenvironment and increasing the sensitivity of cancer cells to chemotherapy.

Experimental Protocols

Synthesis of 2-(3-Fluorophenyl)thiazole-4-carboxylic Acid

The synthesis of 2-arylthiazole-4-carboxylic acids typically follows the Hantzsch thiazole synthesis. A general workflow is presented below.

dot

Caption: General synthetic workflow for 2-arylthiazole-4-carboxylic acids.

Methodology:

-

Thiosemicarbazone Formation: 3-Fluorobenzaldehyde is reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol) with an acid catalyst to form the corresponding thiosemicarbazone.

-

Hantzsch Thiazole Synthesis: The resulting thiosemicarbazone is then cyclized with an α-halo ketone, such as ethyl bromopyruvate, in a solvent like ethanol under reflux to yield the ethyl ester of 2-(3-fluorophenyl)thiazole-4-carboxylic acid.[4][5]

-

Ester Hydrolysis: The ethyl ester is subsequently hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[3]

In Vitro MK2 Kinase Inhibition Assay

The potency of 2-(3-fluorophenyl)thiazole-4-carboxylic acid as an MK2 inhibitor can be determined using an in vitro kinase assay. A common method involves measuring the phosphorylation of a substrate in the presence of the inhibitor.

Materials:

-

Recombinant active MK2 enzyme

-

MK2 substrate (e.g., HSP27 peptide)

-

ATP (radiolabeled or for use with a detection kit)

-

Kinase assay buffer

-

Test compound (2-(3-fluorophenyl)thiazole-4-carboxylic acid)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the MK2 enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture for a defined period at a controlled temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.

-

Plot the results as a function of inhibitor concentration to determine the IC₅₀ value.[6]

Cellular Assay for TNF-α Release

To assess the compound's activity in a cellular context, its ability to inhibit the release of TNF-α from stimulated immune cells can be measured.

Materials:

-

A suitable cell line (e.g., human monocytic cell line U937 or murine macrophage-like RAW 264.7 cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) for stimulation

-

Test compound

-

ELISA kit for TNF-α quantification

Protocol:

-

Culture the cells and seed them in a multi-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with LPS to induce TNF-α production.

-

Incubate for several hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

-

Calculate the IC₅₀ for the inhibition of TNF-α release.[6]

Conclusion

2-(3-Fluorophenyl)thiazole-4-carboxylic acid (CAS 886369-06-8) is a promising small molecule with potential as a selective inhibitor of MAPKAPK2. Its mechanism of action targets a key node in the inflammatory signaling pathway, suggesting therapeutic utility in a variety of inflammatory and oncologic conditions. While a complete physicochemical and pharmacological profile for this specific compound is not yet fully detailed in the public literature, the available information on related thiazole derivatives provides a strong foundation for further research and development. The experimental protocols outlined in this guide offer a starting point for the synthesis and biological evaluation of this and similar compounds. Further studies are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. US8338592B2 - Fused thiazole derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 4. CN101952282A - Thiazole derivatives useful as PI 3 kinase inhibitors - Google Patents [patents.google.com]

- 5. WO2018170203A1 - Mk2 inhibitors, synthesis thereof, and intermediates thereto - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of Fluorinated Thiazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated thiazole carboxylic acids, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine, researchers are unlocking enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles in this versatile heterocyclic framework. This document provides a comprehensive overview of their synthesis, multifaceted biological activities, and the molecular mechanisms that underpin their therapeutic potential.

Synthesis of Fluorinated Thiazole Carboxylic Acids: An Overview

The synthesis of fluorinated thiazole carboxylic acids typically involves multi-step reaction sequences, beginning with the construction of the core thiazole ring, followed by the introduction of the carboxylic acid functionality and the fluorine substituent at desired positions. The renowned Hantzsch thiazole synthesis remains a fundamental approach, reacting α-haloketones with thioamides.[1] Variations of this method, along with novel synthetic strategies, have been developed to accommodate the specific requirements of fluorine incorporation and to generate a diverse library of derivatives.

For instance, the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives can be achieved through a systematic combinatorial chemical approach.[2] One patented method involves the amino protection of 2-aminothiazole-5-ethyl formate, followed by decarboxylation protection, amidation, and subsequent removal of the protecting group to yield the final product. Another approach for synthesizing 2-arylidenehydrazinyl-4-arylthiazoles involves a one-pot, two-step condensation of aromatic aldehydes, thiosemicarbazide, and phenacyl bromide.[3]

Anticancer Activity: A Primary Therapeutic Avenue

Fluorinated thiazole carboxylic acids have emerged as a particularly promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of cancer cell lines. The introduction of fluorine can significantly enhance the anticancer potency of the parent compounds.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various fluorinated thiazole carboxylic acid derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Table 1: Anticancer Activity of 2-Phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives [3]

| Compound ID | Cell Line | IC50 (µM) |

| 8a | A-549 | >50 |

| Bel7402 | >50 | |

| HCT-8 | >50 | |

| 8b | A-549 | 25.3 |

| Bel7402 | 31.6 | |

| HCT-8 | 28.7 | |

| 8c | A-549 | 15.8 |

| Bel7402 | 19.5 | |

| HCT-8 | 17.4 |

Table 2: Anticancer Activity of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives [2]

| Compound ID | Cell Line | IC50 (µM) |

| 6d | K562 | <1 |

| MDA-MB-231 | Inactive | |

| MCF-7 | 20.2 | |

| HT-29 | 21.6 | |

| Dasatinib (Standard) | K562, MDA-MB-231, MCF-7, HT-29 | <1 |

Signaling Pathways in Anticancer Activity

The anticancer effects of fluorinated thiazole derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR and MAPK/ERK Pathways: Fluorinated thiazolidinols, a related class of compounds, have been shown to induce cell death in lung cancer cells by inhibiting the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[4] These pathways are crucial for cell growth and survival, and their inhibition can lead to apoptosis.

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival. Certain thiazolidinone derivatives have been found to inhibit NF-κB activation, suggesting a potential mechanism for the anticancer and anti-inflammatory effects of related thiazole compounds.[5][6]

XIAP-Mediated Apoptosis Regulation: The X-linked inhibitor of apoptosis protein (XIAP) is a key negative regulator of apoptosis. By inhibiting caspases, XIAP prevents programmed cell death. The development of small molecules that can inhibit XIAP is a promising strategy in cancer therapy. While direct inhibition of XIAP by fluorinated thiazole carboxylic acids is yet to be extensively documented, the induction of apoptosis by many anticancer agents involves the downstream regulation of IAP family proteins.

Below is a diagram illustrating the XIAP-mediated signaling pathway, a potential target for therapeutic intervention.

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and MAPK/ERK signalling pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. 1,2,4-Thiadiazolidine derivative inhibits nuclear transcription factor-kappaB and its dependent genes activation but induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document covers their synthesis, diverse biological activities, and detailed experimental protocols for their evaluation, serving as a comprehensive resource for researchers in drug discovery and development.

Introduction

Thiazole-based compounds are a cornerstone in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure known to interact with a wide range of biological targets.[2] The incorporation of a fluorophenyl group, specifically at the 2-position, can significantly enhance the pharmacological properties of these molecules, including metabolic stability and binding affinity, due to the unique electronic properties of fluorine.

This guide focuses on derivatives of the this compound scaffold. These compounds have emerged as promising candidates for the development of novel therapeutics, demonstrating a spectrum of biological activities including anticancer, anti-inflammatory, and antidiabetic effects.[3][4] We will explore the synthetic methodologies, structure-activity relationships, and key biological data associated with these derivatives.

Synthesis of this compound Derivatives

The primary synthetic route to the this compound core and its derivatives is the Hantzsch thiazole synthesis.[3][5] This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[3]

A general synthetic workflow for preparing these derivatives is outlined below.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The data presented below summarizes their potential as anticancer, anti-inflammatory, and antidiabetic agents.

Anticancer Activity

These compounds have shown notable activity as kinase inhibitors and cytotoxic agents against various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 51ab | c-Met | - | [6] |

| 51am | - | - | [6] |

| 4c | VEGFR-2 | 150 | [7] |

Table 2: Cytotoxic Activity of Thiazole Derivatives against Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 51am | A549 | Lung Carcinoma | 0.83 |[6] | | 51am | HT-29 | Colorectal Adenocarcinoma | 0.68 |[6] | | 51am | MDA-MB-231 | Breast Adenocarcinoma | 3.94 |[6] | | 4c | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 |[7] | | 4c | HepG2 | Hepatocellular Carcinoma | 7.26 ± 0.44 |[7] | | 4b | MCF-7 | Breast Adenocarcinoma | 31.5 ± 1.91 |[7] | | 4b | HepG2 | Hepatocellular Carcinoma | 51.7 ± 3.13 |[7] | | 5 | MCF-7 | Breast Adenocarcinoma | 28.0 ± 1.69 |[7] | | 5 | HepG2 | Hepatocellular Carcinoma | 26.8 ± 1.62 |[7] |

Anti-inflammatory Activity

Certain fluorophenyl thiazole derivatives have demonstrated potent anti-inflammatory effects by inhibiting key mediators of the inflammatory cascade.

Table 3: Anti-inflammatory Activity of 3-Fluorophenyl Pyrimidinylimidazo[2,1-b]thiazole Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| 21d | Nitric Oxide Release Inhibition | 1.21 | [4] |

| 24g | p38α Inhibition | 0.68 | [4] |

| 24i | PGE2 Production Inhibition | 0.87 | [4] |

| 24g | PGE2 Production Inhibition | 0.89 | [4] |

Antidiabetic Activity

The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Fluorophenyl-based thiazoles have been evaluated for this activity.

Table 4: α-Amylase Inhibitory Activity of Fluorophenyl-based Thiazoles

| Compound ID | IC50 (µM) | Standard (Acarbose) IC50 (µM) | Reference |

| 3h | 5.14 ± 0.03 | 5.55 ± 0.06 | [3] |

| 3f | 5.88 ± 0.16 | 5.55 ± 0.06 | [3] |

| 3b | 6.87 ± 0.01 | 5.55 ± 0.06 | [3] |

Key Signaling Pathways

The anticancer activity of these derivatives is often attributed to their interaction with critical signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the c-Met and VEGFR-2 pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols.

General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of the thiazole core structure.

-

Reaction Setup: In a round-bottom flask, combine the appropriate α-haloketone (e.g., ethyl bromopyruvate) (1.0 eq) and the corresponding thioamide (e.g., 3-fluorobenzothioamide) (1.0-1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol.

-

Reaction Conditions: Stir the mixture at room temperature or heat under reflux for 2-6 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

In Vitro c-Met Kinase Assay

This protocol outlines a method for assessing the inhibitory activity of compounds against the c-Met kinase.[8][9]

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare stock solutions of ATP and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

-

Dilute the recombinant human c-Met enzyme to the desired concentration in 1X Kinase Buffer.

-

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted test compound or control to the appropriate wells.

-

Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" control.

-

Initiate the reaction by adding 10 µL of a 2X ATP/substrate mixture.

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Detection:

-

Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., ADP-Glo™).

-

Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to evaluate the inhibitory effect of compounds on VEGFR-2 kinase activity.[1][10][11]

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Prepare stock solutions of ATP and a VEGFR-2 specific peptide substrate.

-

Dilute the recombinant human VEGFR-2 kinase domain in 1X Kinase Buffer.

-

-

Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent like DMSO.

-

Assay Procedure (96-well plate format):

-

To each well, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Stop the reaction.

-

Quantify kinase activity by measuring the amount of ADP produced using a detection reagent such as Kinase-Glo™ MAX. Add the detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 15-30 minutes.

-

-

Data Analysis:

-

Measure the luminescence signal with a microplate reader.

-

Calculate the percent inhibition for each concentration.

-

Determine the IC50 value from the dose-response curve.

-

In Vitro α-Amylase Inhibition Assay

This protocol is used to assess the potential of the compounds as antidiabetic agents by measuring the inhibition of α-amylase.[12][13]

-

Reagent Preparation:

-

Prepare a 0.5M Tris–HCl buffer (pH 6.9) containing 0.01 M CaCl₂.

-

Prepare a substrate solution by suspending starch azure (2 mg) in 0.2 mL of the Tris-HCl buffer.

-

Prepare a solution of porcine pancreatic α-amylase (2 units/mL) in the Tris-HCl buffer.

-

-

Compound Preparation: Dissolve the test compounds in DMSO to obtain a range of concentrations (e.g., 10-100 µg/mL).

-

Assay Procedure:

-

Boil the substrate solution for 5 minutes and then pre-incubate at 37°C for 5 minutes.

-

Add 0.2 mL of the test compound solution to the substrate solution.

-

Add 0.1 mL of the α-amylase solution to initiate the reaction.

-

Incubate the mixture at 37°C for 10 minutes.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by adding 0.5 mL of 50% acetic acid.

-

Centrifuge the mixture at 3000 rpm for 5 minutes at 4°C.

-

Measure the absorbance of the supernatant at 595 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Ac+) - (Ac-) - (As - Ab)] / [(Ac+) - (Ac-)] x 100, where Ac+, Ac-, As, and Ab are the absorbances of the 100% enzyme activity control, 0% enzyme activity control, test sample, and blank, respectively.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

Derivatives of this compound represent a versatile and promising scaffold in modern drug discovery. Their synthetic accessibility via the Hantzsch synthesis, coupled with their demonstrated efficacy against a range of biological targets implicated in cancer, inflammation, and diabetes, underscores their therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of this important class of compounds. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in vivo studies to validate their therapeutic utility.

References

- 1. benchchem.com [benchchem.com]

- 2. media.neliti.com [media.neliti.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole synthesis [organic-chemistry.org]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

The Multifaceted Mechanisms of Action of 2-Phenylthiazole Derivatives: A Technical Guide

The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Derivatives of this heterocyclic motif have demonstrated significant potential in treating a wide array of diseases, including cancer, fungal and bacterial infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of 2-phenylthiazole derivatives, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Anticancer Mechanisms of Action

2-Phenylthiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily centered on the disruption of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways essential for tumor growth and survival.

Inhibition of Tubulin Polymerization

A significant number of 2-phenylthiazole derivatives function as microtubule-targeting agents, inhibiting the polymerization of tubulin into microtubules.[1][2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells.[3] These compounds often bind to the colchicine-binding site on β-tubulin.[1][4]

Caption: Mechanism of tubulin polymerization inhibition.

Kinase Inhibition

2-Phenylthiazole derivatives have been developed as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Cyclin-Dependent Kinases (CDKs): Several derivatives have been shown to inhibit CDKs, including CDK2, CDK4/6, and CDK9.[5][6][7][8][9] By inhibiting these kinases, the compounds block cell cycle progression, often at the G1/S or G2/M checkpoints, and can induce apoptosis.[8][10] For instance, some derivatives show high selectivity for CDK9, leading to the downregulation of anti-apoptotic proteins like Mcl-1.[5]

-

BRAF Kinase: In cancers driven by mutations in the BRAF gene, such as melanoma, 2-phenylthiazole derivatives have been designed as inhibitors of the constitutively active BRAF V600E mutant.[11][12][13][14] This inhibition blocks the downstream MAPK/ERK signaling pathway, thereby suppressing cell proliferation.[11]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, a key receptor tyrosine kinase in angiogenesis, these compounds can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][13][15]

-

Insulin-like Growth Factor 1 Receptor (IGF1R): Certain ureido-substituted 4-phenylthiazole analogs have been identified as potent inhibitors of IGF1R, a receptor tyrosine kinase involved in cell growth and survival.[16]

Caption: Signaling pathways targeted by kinase inhibitory 2-phenylthiazole derivatives.

Induction of Apoptosis

A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. 2-Amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by causing cleavage of PARP1 and caspase-3, increasing the levels of the pro-apoptotic protein Bim, and decreasing the anti-apoptotic protein Bcl-2.[17] This indicates the involvement of the intrinsic mitochondrial pathway of apoptosis. Some derivatives may also induce apoptosis through the extrinsic pathway.[18]

Quantitative Data: Anticancer Activity

| Compound Class | Target/Mechanism | Cell Line | IC50 | Reference |

| 2,4-disubstituted thiazoles | Tubulin Polymerization Inhibition | - | 2.00 - 2.95 µM | [1] |

| Indole-based phenylthiazolyl-dihydropyrazolones | Tubulin Polymerization Inhibition | MCF-7 | 3.92 µM | [2] |

| Thiazole-based chalcones | Tubulin Polymerization Inhibition | - | 7.78 µM | [4] |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Inhibition | - | 7 nM | [5] |

| 2-Acetamido-thiazolylthio acetic ester derivatives | CDK2 Inhibition | - | 1 - 10 nM | [7] |

| 2-amino-benzothiazole derivative | BRAFV600E/CRAF Inhibition | - | 95 nM (BRAFV600E), 15 nM (CRAF) | [13] |

| Ureido-substituted 4-phenylthiazole | Cytotoxicity (IGF1R target) | HepG2 | 0.62 µM | [16] |

Antifungal Mechanism of Action

The primary antifungal mechanism of 2-phenylthiazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Inhibition of Lanosterol 14α-demethylase (CYP51)

Many 2-phenylthiazole derivatives act as potent inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[19][20][21] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[19] This mechanism is analogous to that of the widely used azole class of antifungal drugs.[19]

Caption: Mechanism of CYP51 inhibition by 2-phenylthiazole derivatives.

Inhibition of Chitin Synthase

Some novel 2-phenylthiazole derivatives have been found to affect fungal growth by targeting chitin synthase-related metabolic reactions.[22] Chitin is another essential component of the fungal cell wall, and its inhibition weakens the cell wall, making the fungus susceptible to osmotic stress.

Quantitative Data: Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| SZ-C14 | C. albicans and other pathogenic fungi | 1 - 16 | [19] |

| Compound 10c | Sclerotinia sclerotiorum | 4.90 (EC50) | [22] |

| Compound 10c | Botrytis cinerea | 7.57 (EC50) | [22] |

| Compound 10c | Rhizoctonia cerealis | 7.84 (EC50) | [22] |

Antimicrobial Mechanism of Action

2-Phenylthiazole derivatives have also demonstrated promising activity against bacteria, particularly multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

The mechanism of action appears to be bactericidal and involves the disruption of mature biofilms.[23] Docking studies suggest that these compounds may interact with key bacterial targets such as penicillin-binding protein 2a (PBP2a) and dihydropteroate synthase (DHPS), indicating a potential dual-target approach.[24] The lipophilicity of the compounds has been shown to correlate with their antimicrobial efficacy.[24]

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of 2-phenylthiazole derivatives are linked to the modulation of key inflammatory signaling pathways.

Inhibition of MyD88 Dimerization

Certain 2-amino-4-phenylthiazole analogues act as inhibitors of Myeloid differentiation primary response 88 (MyD88) homodimerization.[25] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) signaling pathway, which plays a central role in the innate immune response and inflammation. By preventing MyD88 dimerization, these compounds can block downstream inflammatory signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[25]

Other Anti-inflammatory Effects

Other studies have shown that 2-phenylthiazole derivatives can reduce the release of pro-inflammatory mediators, decrease vascular permeability, and inhibit neutrophil migration.[26] Some compounds have also been shown to inhibit the synthesis of nitric oxide (NO), a key inflammatory mediator.[27]

Detailed Methodologies

The following are descriptions of key experimental protocols frequently cited in the evaluation of 2-phenylthiazole derivatives.

Cytotoxicity and Antiproliferative Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In the context of cancer research, it is widely used to measure the cytotoxic or antiproliferative effects of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

-

Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., containing GTP), and a fluorescence reporter (e.g., DAPI) is prepared.

-

Compound Addition: The 2-phenylthiazole derivative or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a promoter) is added to the reaction mixture.

-

Fluorescence Monitoring: The mixture is incubated at 37°C, and the fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory or promoting effect.

Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Components: The assay typically includes the purified kinase, its specific substrate, ATP, and a suitable buffer.

-

Compound Incubation: The kinase is pre-incubated with various concentrations of the 2-phenylthiazole derivative.

-

Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection of Activity: The kinase activity is measured by detecting the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (using radiolabeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo).

-

IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with the 2-phenylthiazole derivative for a specified time.

-

Cell Harvesting and Staining: The cells are harvested and washed, then resuspended in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

-

Annexin V-negative/PI-negative: Live cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells (phosphatidylserine has translocated to the outer cell membrane, but the membrane is still intact).

-

Annexin V-positive/PI-positive: Late apoptotic or necrotic cells (the cell membrane has lost its integrity).

-

-

Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Caption: A generalized workflow for the evaluation of 2-phenylthiazole derivatives.

Conclusion

2-Phenylthiazole derivatives represent a versatile and highly promising class of therapeutic agents with a wide spectrum of biological activities. Their mechanisms of action are diverse, ranging from the inhibition of fundamental cellular processes like microtubule dynamics and cell cycle progression to the specific targeting of enzymes crucial for the survival of cancer cells and pathogenic microbes. The continued exploration of this chemical scaffold, aided by the methodologies described herein, holds significant promise for the development of novel and effective treatments for a variety of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Indole-Based Phenylthiazolyl-2,4-dihydropyrazolones as Tubulin polymerization inhibitors: Multicomponent Synthesis, Cytotoxicity Evaluation, and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. helios.eie.gr [helios.eie.gr]

- 12. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study [mdpi.com]

- 14. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 17. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 18. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. wjpmr.com [wjpmr.com]

- 27. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-(3-Fluorophenyl)-1,3-thiazole-4-carboxylic acid, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development. It outlines a systematic approach to computationally evaluate the pharmacodynamic and pharmacokinetic properties of this molecule. The guide details established virtual screening and molecular modeling techniques, including target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these key in silico experiments are provided to ensure methodological rigor. Furthermore, this guide presents illustrative data in structured tables and visualizes complex workflows and signaling pathways using Graphviz DOT language, adhering to best practices for data presentation and visualization in computational drug discovery.

Introduction to In Silico Drug Discovery

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates. In silico drug discovery, which utilizes computational methods to analyze and model biological and chemical systems, has emerged as an indispensable tool to streamline this pipeline. By simulating molecular interactions and predicting compound properties in a virtual environment, researchers can prioritize promising candidates, reduce the number of costly and time-consuming wet-lab experiments, and accelerate the overall drug development timeline.

The core principle of in silico drug discovery lies in the hypothesis that the biological activity of a molecule is intrinsically linked to its structure and physicochemical properties. This guide will focus on a systematic in silico approach to elucidate the potential bioactivities of this compound, a compound belonging to the thiazole class of heterocycles. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

Methodologies and Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Target Identification and Validation

Objective: To identify and validate potential biological targets for this compound.

Protocol:

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using molecular modeling software (e.g., Avogadro, ChemDraw). Energy minimization is performed to obtain a stable conformation.

-

Target Prediction: The optimized structure is submitted to various target prediction web servers (e.g., SwissTargetPrediction, PharmMapper). These servers identify potential targets by comparing the query molecule's topology and physicochemical properties to a database of known ligands.

-

Target Validation: The predicted targets are cross-referenced with biomedical literature databases (e.g., PubMed, ChEMBL) to assess their relevance to disease pathways. Targets with strong literature evidence and a high prediction score are prioritized for further investigation.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound with its putative biological targets.

Protocol:

-

Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate bond orders, adding hydrogens, and generating a low-energy conformation.

-

Binding Site Definition: The active site of the receptor is defined, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a defined scoring function.

-

Pose Analysis: The resulting docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the receptor.

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and toxicological properties of this compound.

Protocol:

-

Descriptor Calculation: A range of physicochemical descriptors (e.g., molecular weight, logP, polar surface area) are calculated for the molecule.

-

ADMET Modeling: The compound's structure is submitted to various ADMET prediction web servers or software (e.g., SwissADME, pkCSM). These tools use quantitative structure-property relationship (QSPR) models to predict properties such as:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES mutagenicity, cardiotoxicity (hERG inhibition).

-

Predicted Physicochemical and Biological Properties (Illustrative Data)

While specific experimental data for this compound is not yet available, we can predict its physicochemical properties and potential bioactivities based on its structural similarity to other known active thiazole derivatives. The following tables present illustrative data that would be typically generated in the initial stages of an in silico evaluation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆FNO₂S |

| Molecular Weight | 239.23 g/mol |

| logP | 2.85 |

| Polar Surface Area | 78.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Table 2: Predicted ADMET Properties

| Parameter | Prediction |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP1A2 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Renal Clearance | Moderate |

| Toxicity | |

| AMES Mutagenicity | No |

| hERG Inhibition | Low Risk |

Table 3: Predicted Molecular Docking Scores against Potential Targets

| Target | PDB ID | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -9.2 | 150 nM |

| Cyclooxygenase-1 (COX-1) | 1EQG | -7.5 | 2.5 µM |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.1 | 800 nM |

| p38 MAP Kinase | 3S3I | -8.8 | 350 nM |

Visualizations of Workflows and Pathways

The following diagrams illustrate the in silico workflow and a potential signaling pathway that could be modulated by this compound.

References

Target Identification for Novel Thiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The diverse therapeutic potential of novel thiazole compounds necessitates robust and efficient methods for identifying their molecular targets, a critical step in understanding their mechanism of action, optimizing lead compounds, and predicting potential off-target effects.

This technical guide provides an in-depth overview of current methodologies for the target deconvolution of novel thiazole compounds. It details key experimental protocols, presents quantitative data for known thiazole-target interactions, and visualizes relevant signaling pathways and experimental workflows.

Methodologies for Target Identification

The identification of protein targets for small molecules can be broadly categorized into two main approaches: affinity-based methods and label-free methods. Additionally, computational approaches play a crucial role in predicting potential targets and guiding experimental work.

Affinity-Based Approaches

These methods rely on the specific interaction between the thiazole compound (bait) and its protein target (prey). The compound is typically modified with a tag for enrichment and subsequent identification of interacting proteins.

1.1.1. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

In this technique, the novel thiazole compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed through this matrix, allowing the target protein(s) to bind to the immobilized compound. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

1.1.2. Kinobeads

For thiazole compounds designed as kinase inhibitors, kinobeads offer a specialized affinity-based approach. Kinobeads are composed of a mixture of promiscuous kinase inhibitors immobilized on a solid support, which can capture a large portion of the cellular kinome. In a competitive binding experiment, a cell lysate is pre-incubated with the free thiazole compound before being applied to the kinobeads. The thiazole compound will compete with the kinobeads for binding to its target kinases. The reduction in the amount of a particular kinase captured by the beads in the presence of the compound indicates that the kinase is a target.

Label-Free Approaches

These methods identify protein targets without the need for chemical modification of the thiazole compound, thus avoiding potential alterations in its binding properties.

1.2.1. Cellular Thermal Shift Assay (CETSA®)